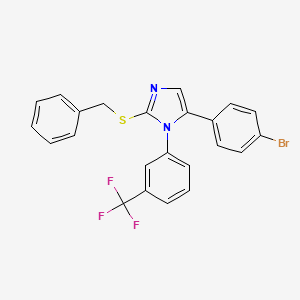

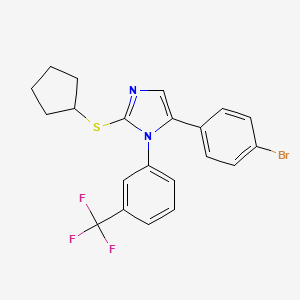

2-(benzylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a class of enzymes called protein kinases, which are involved in various cellular processes.

Scientific Research Applications

- Researchers have explored the anticancer potential of this compound due to its structural features. It may inhibit specific enzymes or pathways involved in cancer cell growth and proliferation. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy against different cancer types .

- The trifluoromethyl group and imidazole ring contribute to anti-inflammatory effects. Scientists have investigated its ability to modulate inflammatory responses, potentially making it useful in treating inflammatory diseases .

- The benzylthio and bromophenyl moieties suggest antifungal activity. Researchers have studied its effectiveness against fungal pathogens, including Candida species. It may serve as a novel antifungal agent .

- The sulfur atom in the benzylthio group can coordinate with metal ions. Scientists have explored its complexation behavior with transition metals, which could have implications in catalysis, materials science, and drug delivery .

- The trifluoromethylphenyl group enhances fluorescence properties. Researchers have used derivatives of this compound as fluorescent probes for cellular imaging and studying biological processes .

- Chemists have utilized this compound as a building block in organic synthesis. Its diverse functional groups allow for the creation of more complex molecules, making it valuable in medicinal chemistry and drug discovery .

Anticancer Activity

Anti-inflammatory Properties

Antifungal Agent

Metal Coordination Chemistry

Fluorescent Probes

Organic Synthesis

properties

IUPAC Name |

2-benzylsulfanyl-5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrF3N2S/c24-19-11-9-17(10-12-19)21-14-28-22(30-15-16-5-2-1-3-6-16)29(21)20-8-4-7-18(13-20)23(25,26)27/h1-14H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJLYQAELJJJTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrF3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2520221.png)

![3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2520222.png)

![3-(2-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2520224.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2520229.png)

![[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2520237.png)